Product packaging for Acetyl-S-trityl-L-cysteine(Cat. No.:)

Acetyl-S-trityl-L-cysteine

Cat. No.: B13728967
M. Wt: 405.5 g/mol
InChI Key: KCVPASSMLHHOIF-UHFFFAOYSA-N
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Description

Contextualization within Protected Amino Acid Chemistry and Peptide Synthesis

In the intricate field of peptide chemistry, the synthesis of peptides with specific sequences requires the temporary masking of reactive functional groups to prevent unwanted side reactions. The thiol group (-SH) of cysteine is particularly reactive, prone to oxidation which can lead to the unintended formation of disulfide bonds. ontosight.ai This necessitates the use of a protecting group for the sulfur atom during peptide synthesis.

The trityl (Trt) group is a well-established and widely used acid-labile protecting group for the thiol function of cysteine. rsc.orgresearchgate.net Its bulkiness provides effective steric hindrance, shielding the thiol from various reagents. The N-acetyl group, on the other hand, protects the amino group of the cysteine. Therefore, Acetyl-S-trityl-L-cysteine serves as a fully protected cysteine building block.

The key advantage of the S-trityl group is its selective removal under mild acidic conditions, such as with trifluoroacetic acid (TFA), which preserves the integrity of the growing peptide chain and other protecting groups that may be present. ontosight.ainih.gov This orthogonality is crucial for the regioselective formation of disulfide bonds in complex peptides containing multiple cysteine residues. rsc.orgucl.ac.uk The use of S-trityl protected cysteine is a common strategy in both solution-phase and solid-phase peptide synthesis (SPPS). researchgate.net

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 27486-87-9 peptide.comfluorochem.co.uk
Molecular Formula C₂₄H₂₃NO₃S thermofisher.com
Molecular Weight 405.52 g/mol sigmaaldrich.com
IUPAC Name (2R)-2-acetamido-3-[(triphenylmethyl)sulfanyl]propanoic acid fluorochem.co.uk
Appearance White to off-white solid/powder fluorochem.co.ukthermofisher.com
Melting Point 105-108°C fluorochem.co.uk

| Purity | Typically ≥95% thermofisher.com |

This is an interactive data table. You can sort and filter the data as needed.

Significance as a Versatile Synthon in Organic and Bioorganic Synthesis

Beyond peptide synthesis, this compound is a versatile synthon—a building block used to introduce the N-acetyl-L-cysteine moiety into a target molecule in a controlled manner. Its stability and well-defined reactivity make it a valuable intermediate in various synthetic pathways. chemimpex.com

In the realm of drug development, this compound is instrumental in the synthesis of pharmaceuticals, particularly those targeting conditions associated with oxidative stress. chemimpex.com The core N-acetylcysteine (NAC) structure is a known antioxidant and a precursor to the intracellular antioxidant glutathione. By using this compound, chemists can incorporate this bioactive fragment into more complex molecules.

Its applications in biochemical research are also significant. It is employed in studies investigating protein folding and stability, where the controlled introduction of cysteine residues is necessary. chemimpex.com Furthermore, its use extends to analytical chemistry, where it can be used in the detection and quantification of thiol compounds. chemimpex.com A method for the synthesis of this compound involves reacting N-acetyl-L-cysteine with triphenylmethanol (B194598) in the presence of acetic acid and BF3-etherate. umich.edu

Overview of Advanced Research Trajectories Involving this compound

Current research continues to uncover novel applications for this compound and its parent compound, S-trityl-L-cysteine, pushing the boundaries of materials science and medicinal chemistry.

One advanced trajectory involves its use in polymer chemistry. For instance, researchers have synthesized a novel diblock copolymer by using an N-acryloyl-S-trityl-L-cysteine monomer in a process called atom transfer radical polymerization (ATRP). researchgate.net This research highlights the potential for creating advanced materials with specific functionalities derived from the cysteine unit.

In medicinal chemistry, S-trityl-L-cysteine has been identified as a lead compound for the development of anticancer agents. It acts as a potent and selective inhibitor of the human mitotic kinesin Eg5, an enzyme essential for cell division, thereby blocking the proliferation of tumor cells. nih.govmedchemexpress.com This has spurred research into creating derivatives with enhanced potency and improved pharmacological properties. mdpi.comacs.org Recent studies have also explored repurposing S-trityl-L-cysteine derivatives as inhibitors of SIRT2, another target relevant to cancer therapy. mdpi.com Furthermore, S-trityl-L-cysteine has been investigated for its neuroprotective effects in models of neurological diseases. spandidos-publications.com

These advanced research avenues underscore the enduring importance of this compound and its derivatives as versatile tools that enable innovation across diverse scientific disciplines.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H23NO3S B13728967 Acetyl-S-trityl-L-cysteine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-acetamido-3-tritylsulfanylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO3S/c1-18(26)25-22(23(27)28)17-29-24(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-16,22H,17H2,1H3,(H,25,26)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCVPASSMLHHOIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Acetyl S Trityl L Cysteine

Strategies for the Preparation of N-Acetylated Cysteine Precursors

The initial and crucial phase in the synthesis of Acetyl-S-trityl-L-cysteine is the preparation of its N-acetylated precursor, N-acetyl-L-cysteine (NAC). This step involves the selective acetylation of the amino group of L-cysteine.

N-Acetylation Techniques and Methodological Advancements

The N-acetylation of L-cysteine is a well-established chemical transformation, yet it requires careful control to prevent unwanted side reactions, such as S-acetylation or the formation of N,S-diacetyl compounds. quora.com The most common and direct method involves the use of acetic anhydride as the acetylating agent.

One prevalent technique involves suspending L-cysteine hydrochloride monohydrate in a suitable solvent system, such as aqueous tetrahydrofuran, under an inert nitrogen atmosphere. mdpi.com A base, typically sodium acetate, is added to neutralize the hydrochloride salt, yielding a suspension of L-cysteine. mdpi.com The mixture is then cooled, and acetic anhydride is added dropwise to effect the N-acetylation. mdpi.com An alternative approach utilizes different solvent and base combinations, such as reacting L-cysteine hydrochloride with acetic anhydride in the presence of sodium hydroxide solution, with the pH adjusted to a basic range of 8 to 11. google.com

Methodological advancements have sought to improve yield, purity, and process efficiency. One novel, single-batch method employs N-acetyl-1H-benzotriazole as a highly effective acylation agent. mdpi.com This reagent is prepared by reacting acetic acid with 1H-benzotriazole and thionyl chloride. mdpi.com The subsequent reaction of N-acetyl-1H-benzotriazole with L-cysteine in methanol at room temperature provides N-acetyl-L-cysteine in high yield after a multi-step purification process. mdpi.comresearchgate.net This method circumvents the more complex multi-stage processes often used in industrial production. mdpi.com

Another strategy involves the acetylation of L-cystine (the disulfide dimer of cysteine) to produce N,N'-diacetyl-L-cystine. This intermediate is then subjected to a reduction step, typically using metallic zinc or an electrochemical process, to cleave the disulfide bond and yield two molecules of N-acetyl-L-cysteine. mdpi.comgoogle.com However, this route can present challenges in purification, particularly in removing zinc ions from the final product. mdpi.com

MethodReagentsSolventKey ConditionsYieldReference
Direct AcylationL-cysteine HCl, Acetic Anhydride, Sodium AcetateAqueous TetrahydrofuranCooling during anhydride additionNot specified mdpi.com
Alkaline AcylationL-cysteine HCl, Acetic Anhydride, NaOHWaterpH 8-11, Temp 50-70°CNot specified google.com
Benzotriazole-mediated AcylationL-cysteine, N-acetyl-1H-benzotriazoleMethanolRoom temperature, 3 hours94% mdpi.com
Cystine Reduction RouteL-cystine, Acetic Anhydride; followed by Zn or electrochemical reductionVariousTwo-step process: acetylation then reductionNot specified mdpi.comgoogle.com

Optimization of N-Acetylation for Stereochemical Integrity

Maintaining the stereochemical integrity of the L-enantiomer is paramount during the N-acetylation process. Racemization can occur under harsh reaction conditions, leading to the formation of N-acetyl-D-cysteine and compromising the biological and chemical properties of the final product.

Research has shown that high-temperature and high-pressure conditions can significantly increase the levels of undesired stereoisomers and other byproducts. google.com For instance, reacting L-cysteine hydrochloride with an excess of acetic anhydride at temperatures of 125–135°C and high pressure can induce racemization. google.com Therefore, optimization strategies focus on employing milder conditions. Controlling the reaction temperature, typically between 50°C and 70°C at ambient pressure, has been shown to be effective in minimizing the formation of impurities. google.com

The choice of base and the control of pH are also critical. While basic conditions are necessary to deprotonate the amino group for acylation, excessively strong basic media or prolonged exposure can promote racemization. U.S. Patent 3,184,505 describes a selective monoacetylation process that highlights the instability of cysteine in basic media, necessitating the use of refrigeration and an inert atmosphere to prevent degradation and maintain stereochemical purity. google.com The use of buffer systems can help maintain an optimal pH range that facilitates N-acetylation while suppressing side reactions and racemization. google.com

Approaches for S-Tritylation of N-Acetylated L-Cysteine

Following the successful synthesis of N-acetyl-L-cysteine, the next step is the protection of the thiol group via S-tritylation. The trityl (triphenylmethyl) group is a bulky and effective protecting group for thiols, rendering the sulfur atom less susceptible to oxidation and other reactions. chemimpex.com

Reagent Systems for Selective S-Tritylation

The selective S-tritylation of the thiol group in N-acetyl-L-cysteine is typically achieved using a tritylating agent in the presence of a base. The most common reagent for introducing the trityl group is trityl chloride (triphenylmethyl chloride) .

The reaction mechanism involves the deprotonation of the thiol group (-SH) of N-acetyl-L-cysteine by a suitable base to form a thiolate anion (-S⁻). This highly nucleophilic thiolate then attacks the electrophilic central carbon atom of trityl chloride, displacing the chloride ion and forming the S-trityl thioether bond.

The choice of base is important to ensure selective deprotonation of the thiol over other potentially reactive sites. Common bases used for this purpose include tertiary amines like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) . These non-nucleophilic bases are effective at scavenging the HCl generated during the reaction without competing in the primary reaction.

Reaction Conditions and Yield Optimization in S-Tritylation

Optimizing the reaction conditions is essential for achieving high yields and purity of this compound. The selection of an appropriate solvent is a key factor. Anhydrous, non-protic solvents such as dichloromethane (B109758) (DCM) , chloroform , or N,N-dimethylformamide (DMF) are often employed to prevent side reactions involving water.

The reaction is typically carried out at room temperature. The progress of the reaction can be monitored using techniques like thin-layer chromatography (TLC) to determine the point of completion. Upon completion, a standard workup procedure is followed, which usually involves washing the organic phase to remove the base hydrochloride salt and any unreacted starting materials, followed by drying and evaporation of the solvent. The crude product is then purified, often by recrystallization, to obtain the final this compound.

ParameterTypical Reagent/ConditionPurpose
Tritylating AgentTrityl Chloride (Tr-Cl)Source of the trityl protecting group.
BaseTriethylamine (TEA) or DIPEADeprotonates the thiol group and neutralizes generated HCl.
SolventDichloromethane (DCM), DMFProvides a non-protic medium for the reaction.
TemperatureRoom TemperatureEnsures a controlled reaction rate without promoting side reactions.
PurificationRecrystallizationTo obtain the final product in high purity.

Convergent and Divergent Synthesis Strategies for the Compound

The synthesis of this compound can be approached from two distinct strategic perspectives: convergent and divergent synthesis.

A convergent synthesis strategy involves the independent synthesis of key fragments of the target molecule, which are then combined in the final stages. For this compound, the most logical convergent approach is the sequential functionalization described in the preceding sections:

Step 1: Synthesis of the N-acetylated precursor, N-acetyl-L-cysteine, from L-cysteine.

Step 2: Synthesis of the S-tritylated final product by reacting N-acetyl-L-cysteine with a tritylating agent.

This linear, step-wise approach is the most commonly employed and straightforward method for this particular molecule.

A divergent synthesis strategy begins with a common precursor that is then elaborated into a variety of different compounds. In the context of this compound, a divergent approach would involve reversing the order of the protection steps:

Step 1: Protection of the thiol group of L-cysteine to form S-trityl-L-cysteine (STLC). STLC is itself a compound of significant interest in medicinal chemistry. nih.gov

Step 2: Acetylation of the free amino group of S-trityl-L-cysteine using an acetylating agent like acetic anhydride to yield the final product.

This divergent route is particularly advantageous if a library of N-acylated S-trityl-L-cysteine derivatives is desired, as the common intermediate, S-trityl-L-cysteine, can be reacted with various acylating agents to produce a range of different analogues. nih.gov

Green Chemistry Principles in the Synthesis of this compound

The conventional synthesis of this compound can be envisioned as a two-step process: the protection of the thiol group of L-cysteine with a trityl group, followed by the acetylation of the amino group. The application of green chemistry principles to this synthetic route involves a critical evaluation of each step to identify opportunities for improvement in terms of atom economy, use of safer chemicals and solvents, and energy efficiency.

A plausible synthetic pathway begins with the S-tritylation of L-cysteine using trityl chloride, followed by the N-acetylation of the resulting S-trityl-L-cysteine using acetic anhydride.

Step 1: S-tritylation of L-cysteine

L-cysteine reacts with trityl chloride in a suitable solvent to yield S-trityl-L-cysteine.

Step 2: N-acetylation of S-trityl-L-cysteine

S-trityl-L-cysteine is then acetylated at the nitrogen atom using an acetylating agent like acetic anhydride to produce the final product, this compound.

A critical analysis of this synthetic approach against the twelve principles of green chemistry reveals several areas for potential improvement.

Atom Economy: One of the key metrics in green chemistry is atom economy, which measures the efficiency of a reaction in converting reactants to the desired product. mdpi.com In the S-tritylation step, the reaction of L-cysteine with trityl chloride produces hydrochloric acid as a byproduct, which lowers the atom economy. Similarly, the N-acetylation with acetic anhydride generates acetic acid as a byproduct. uomustansiriyah.edu.iq Maximizing the incorporation of all materials used in the process into the final product is a primary goal of green chemistry.

Use of Less Hazardous Chemical Syntheses: The use of hazardous reagents and solvents is a significant concern. For instance, solvents like dimethylformamide (DMF) and dichloromethane (DCM), which are often employed in peptide synthesis, are classified as "undesirable" due to their environmental and health risks. iris-biotech.de The development of synthetic routes that utilize safer alternatives is a key aspect of green chemistry.

Safer Solvents and Auxiliaries: Efforts are ongoing to replace hazardous solvents with greener alternatives. iris-biotech.de Research into "green" ligand-exchange chromatography applications has highlighted the use of aqueous eluent systems, which aligns with the principles of sustainable chemistry. acs.org For the synthesis of this compound, exploring the use of solvents such as water, ethanol, or greener solvent mixtures like ethyl acetate/acetonitrile could significantly improve the environmental profile of the process. iris-biotech.de

Catalysis: The use of catalytic reagents is preferred over stoichiometric ones. In the context of N-acetylation, enzymatic catalysis presents a promising green alternative. N-acetyltransferases, for instance, can catalyze the transfer of an acetyl group from acetyl-coenzyme A to an amino group with high specificity and under mild conditions, potentially eliminating the need for harsh chemical reagents. nih.gov

Interactive Data Table: Green Chemistry Analysis of a Plausible Synthesis

Green Chemistry PrincipleApplication in this compound SynthesisPotential for Improvement
Atom Economy The formation of byproducts (HCl and acetic acid) in the S-tritylation and N-acetylation steps reduces the overall atom economy.Investigating alternative reactions with higher atom economy, such as addition reactions, could be beneficial.
Safer Solvents Traditional synthesis may use hazardous solvents like DMF or DCM. iris-biotech.deReplacing these with greener solvents like water, ethanol, or ethyl acetate/acetonitrile mixtures. iris-biotech.de
Energy Efficiency Reactions may require heating or cooling, consuming energy.Optimizing reaction conditions to be performed at ambient temperature and pressure.
Use of Renewable Feedstocks L-cysteine can be derived from renewable resources.Exploring bio-based sources for other reagents.
Catalysis The N-acetylation step can be performed using stoichiometric reagents.Employing enzymatic catalysts like N-acetyltransferases for higher efficiency and selectivity under milder conditions. nih.gov

Detailed Research Findings:

Research into greener peptide synthesis has demonstrated the successful replacement of undesirable solvents like DCM and DMF with a mixture of ethyl acetate (EtOAc) and acetonitrile (MeCN) for certain solid-phase synthesis steps. iris-biotech.de This indicates the feasibility of adopting greener solvent systems for the synthesis of cysteine derivatives.

Furthermore, the field of biocatalysis offers significant potential for greening the synthesis of amino acid derivatives. Enzymatic synthesis of L-cysteine has been demonstrated, showcasing the power of enzymes to conduct specific transformations efficiently. nih.gov The enzymatic N-acetylation of amino acids is also a well-established process in biological systems, and harnessing these enzymatic pathways for in vitro synthesis could lead to significantly more sustainable manufacturing processes. nih.gov

Acetyl S Trityl L Cysteine As a Crucial Building Block in Complex Molecular Assembly

Applications in Advanced Peptide and Protein Synthesis

Acetyl-S-trityl-L-cysteine is a specialized derivative of the amino acid cysteine, playing a pivotal role in the chemical synthesis of complex peptides and proteins. chemimpex.comchemimpex.com Its unique structural features, namely the N-terminal acetyl group and the S-trityl protecting group, make it an invaluable tool for chemists to achieve precise control over the assembly of polypeptide chains. The trityl group provides robust protection for the highly reactive thiol (-SH) group of cysteine, preventing unwanted side reactions such as oxidation to disulfides during synthesis. ontosight.aisigmaaldrich.com This protection is crucial for ensuring the correct sequence and structure of the final peptide. ontosight.ai

The applications of this compound are prominent in two major areas of peptide chemistry: solid-phase peptide synthesis (SPPS) and chemical ligation. These techniques are fundamental to producing synthetic peptides and proteins for research, diagnostics, and therapeutic purposes.

Integration into Solid-Phase Peptide Synthesis (SPPS) Methodologies

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the stepwise assembly of amino acids on a solid support. peptide.combeilstein-journals.org this compound is readily incorporated into SPPS protocols, offering a reliable method for introducing a protected cysteine residue at specific positions within a peptide sequence. bachem.com

Strategic Placement of this compound in Peptide Sequences

The strategic placement of this compound within a peptide sequence is critical for various applications. The trityl group, being acid-labile, can be selectively removed to expose the free thiol group. ontosight.aisigmaaldrich.com This allows for site-specific modifications of the peptide, such as the introduction of labels, cross-linkers, or other functional moieties. rsc.org

Furthermore, the controlled deprotection of the S-trityl group is essential for the directed formation of disulfide bonds, which are critical for the correct folding and biological activity of many peptides and proteins. By strategically placing multiple cysteine residues with orthogonal protecting groups, chemists can control which cysteine pairs form disulfide bridges. rsc.org A significant challenge in synthesizing peptides containing C-terminal cysteine is the risk of racemization. nih.gov The use of S-trityl protection can help to mitigate this side reaction. bachem.com

Compatibility with Fmoc and Boc SPPS Protocols

Two primary strategies dominate the landscape of solid-phase peptide synthesis: Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) chemistry. peptide.comiris-biotech.de this compound demonstrates compatibility with both methodologies, a testament to its versatility.

In Fmoc-SPPS , the temporary Nα-protecting group (Fmoc) is removed under basic conditions (typically with piperidine), while the side-chain protecting groups, including the S-trityl group, are generally stable to these conditions. bachem.comiris-biotech.de The S-trityl group is then typically removed during the final cleavage of the peptide from the resin using a strong acid cocktail, often containing trifluoroacetic acid (TFA). sigmaaldrich.compeptide.com The stability of the S-trityl group to the repetitive base treatments in Fmoc-SPPS makes it a preferred choice for cysteine protection. bachem.com

SPPS Protocol Nα-Deprotection Condition S-Trityl Group Stability Final Cleavage/Deprotection
Fmoc Base (e.g., Piperidine)StableAcid (e.g., TFA)
Boc Acid (e.g., TFA)LabileStrong Acid (e.g., HF)

In Boc-SPPS , the temporary Nα-Boc group is removed with a milder acid (like TFA), while the final cleavage and deprotection of most side-chain protecting groups require a much stronger acid, such as hydrogen fluoride (B91410) (HF). peptide.comru.nl While the S-trityl group is labile to the repetitive TFA treatments used for Boc removal, its application in Boc chemistry is still possible, particularly in strategies where the cysteine is introduced near the N-terminus of the peptide, minimizing its exposure to the acid. peptide.com However, for Boc-SPPS, more acid-stable protecting groups for cysteine are often preferred. bachem.com

Utilization in Chemical Ligation Strategies

For the synthesis of large peptides and proteins that are beyond the practical limits of stepwise SPPS, chemical ligation techniques have become indispensable. rsc.orgcem.com These methods involve the coupling of smaller, unprotected peptide fragments in solution. This compound serves as a crucial precursor for generating the necessary reactive functionalities for these ligation reactions. ethz.ch

Role in Native Chemical Ligation (NCL) Variants

Native Chemical Ligation (NCL) is a powerful strategy that joins a peptide fragment with a C-terminal thioester to another fragment possessing an N-terminal cysteine residue. rsc.orgpnas.org This reaction forms a native peptide bond at the ligation site. rsc.org While this compound itself is not directly a C-terminal thioester, it is instrumental in synthesizing peptide fragments that are. ethz.ch

A key step in NCL is the chemoselective reaction between the C-terminal thioester and the N-terminal cysteine. ethz.ch The use of an N-acetylated cysteine in model studies has been crucial in elucidating the mechanism of NCL, as the acetyl group prevents the final S-to-N acyl shift, allowing for the isolation and characterization of the thioester intermediate. ethz.ch This highlights the importance of N-terminally modified cysteines in understanding and optimizing ligation chemistries.

Precursor for Thioester Formation in Ligation Approaches

The generation of peptide C-terminal thioesters is a critical and often challenging aspect of NCL. cem.com One established method involves the use of a special linker on the solid-phase resin that, upon cleavage, yields the desired peptide thioester. pnas.org An alternative and more direct approach involves the conversion of a C-terminal S-trityl protected cysteine residue into a thioester. ethz.chscispace.com

This transformation can be achieved through various chemical methods after the peptide chain has been assembled on the solid support. The S-trityl group can be removed, and the resulting free thiol can be converted into a thioester, which is then ready for ligation. ethz.chscispace.com This makes this compound a valuable starting material for the synthesis of peptide fragments required for NCL and other ligation strategies. ethz.ch

Precursor for the Synthesis of Cysteine-Containing Organic Molecules

The strategic placement of protecting groups on this compound allows for its controlled incorporation into larger molecular structures. The trityl (Trt) group is particularly significant as it shields the highly reactive thiol side chain of cysteine, preventing unwanted side reactions during synthesis. This protection is crucial for the stepwise and predictable construction of intricate molecules. Once the desired structure is assembled, the trityl group can be selectively removed under specific acidic conditions, revealing the free thiol for further targeted modifications or to impart specific biological functions. This strategic deprotection is a cornerstone of its utility in modern synthetic chemistry. nih.govmdpi.com

Formation of Modified Peptidomimetics and Constrained Peptides

The development of peptidomimetics—molecules that mimic the structure and function of natural peptides—is a key area in drug discovery, aiming to create therapeutics with enhanced stability and bioavailability. researchgate.net this compound is a valuable precursor in this field, particularly for creating constrained peptides where the molecular structure is held in a specific, biologically active conformation. eurpepsoc.com

One common strategy involves intramolecular cross-linking between the cysteine thiol and another reactive group within the peptide chain. eurpepsoc.com For instance, research has demonstrated the use of on-resin thiol-ene chemistry to create cyclic peptides. In this method, a peptide is synthesized on a solid support with a cysteine residue and an amino acid containing an alkene side chain (like α-alkenylglycine) at specific positions. eurpepsoc.com After selective removal of the S-trityl group, the exposed thiol reacts with the alkene via a radical-initiated process, forming a stable thioether linkage and thus a constrained cyclic peptide. eurpepsoc.com This conformational restriction can lead to higher binding affinity for biological targets and increased resistance to enzymatic degradation. eurpepsoc.com

The synthesis of such modified peptides often employs solid-phase peptide synthesis (SPPS), where this compound can be incorporated into a growing peptide chain. nih.gov The trityl group's stability to the basic conditions used for Fmoc-deprotection in standard SPPS protocols makes it an ideal choice for protecting the cysteine thiol during chain assembly. nih.gov

Synthesis of Sulfur-Containing Heterocyclic Compounds

Heterocyclic compounds, which contain rings with at least one non-carbon atom, are foundational to a vast array of pharmaceuticals and biologically active molecules. Those containing sulfur atoms are of particular interest due to their diverse pharmacological properties. researchgate.net this compound, by providing a protected source of sulfur, can be a key starting material or intermediate in the synthesis of these important structures.

While direct, single-step conversions of this compound into complex heterocycles are not the most common route, its deprotected form, N-acetyl-L-cysteine, is a versatile precursor. The synthesis of various sulfur-containing heterocycles like thiazoles, thiadiazoles, and thiazepines often involves the reaction of a sulfur-containing starting material with other organic synthons through cyclization reactions. researchgate.net The protected nature of this compound allows for the initial assembly of a more complex, linear precursor. Following the removal of the trityl group, the liberated cysteine thiol can then participate in an intramolecular cyclization reaction to form the desired heterocyclic ring. This approach offers a controlled pathway to complex sulfur-containing molecules that are otherwise challenging to synthesize.

Scaffold for Bioconjugate and Chemical Probe Development

Bioconjugation, the process of linking molecules to biomolecules like proteins or peptides, is a powerful technique for developing targeted therapeutics, diagnostic agents, and research tools. Cysteine, with its nucleophilic thiol group, is a prime target for site-selective modification in bioconjugation strategies. mdpi.comrsc.org this compound serves as a crucial building block for creating the chemical probes and linkers used in these applications. polimi.it

A prevalent method in bioconjugation is the reaction between a thiol and a maleimide (B117702) group, which forms a stable thioether bond under physiological conditions. mdpi.compolimi.it Researchers can synthesize a molecule of interest (e.g., a fluorescent dye, a drug molecule, or a biotin (B1667282) tag) and attach it to an this compound unit. For example, a biotin-cysteine (B596664) conjugate was prepared by coupling biotin with N-acetyl-S-trityl-L-cysteine, followed by the removal of the trityl group to expose the thiol. polimi.it This thiol-activated molecule can then be "clicked" onto a protein or other biomolecule that has been engineered to contain a maleimide group, creating a stable bioconjugate. polimi.it

The use of this compound provides a stable, storable precursor that can be deprotected just before the final conjugation step, ensuring the highly reactive thiol is available for the desired reaction without premature oxidation or side reactions. This controlled approach is essential for the efficient and specific labeling of biomolecules, enabling the development of sophisticated chemical probes for studying cellular processes and creating targeted drug delivery systems. mdpi.compolimi.it

Protecting Group Chemistry of the S Trityl and N Acetyl Moieties

The N-Acetyl Protecting Group in Acetyl-S-trityl-L-cysteine

The N-acetyl group is a simple yet effective protecting group for the amino functionality of L-cysteine. It is introduced by the reaction of the amino group with an acetylating agent, such as acetic anhydride.

The removal of the N-acetyl group, or deacetylation, requires more forcing conditions than the removal of many other N-protecting groups, which contributes to its stability. However, controlled methods for its removal have been developed.

Chemical Deacetylation: Strong acidic or basic hydrolysis can cleave the N-acetyl group, but these conditions are often harsh and can lead to the degradation of the parent molecule or the removal of other protecting groups. researchgate.net Milder chemical methods have been explored. For instance, Schwartz's reagent (zirconocene hydrochloride) has been shown to be effective for the chemoselective N-deacetylation of nucleosides under mild conditions, and it is compatible with many common protecting groups. researchgate.net This method proceeds rapidly at room temperature and avoids the epimerization of the chiral center.

Enzymatic Deacetylation: A highly selective and mild approach for N-deacetylation is the use of enzymes. Acylase I, particularly from porcine kidney, has been shown to catalyze the hydrolysis of the N-acetyl group from N-acetyl-L-cysteine and its S-alkyl derivatives. sigmaaldrich.comnih.gov This enzymatic deacetylation occurs under physiological pH and temperature, making it compatible with sensitive functional groups like the S-trityl group. nih.gov The enzyme exhibits high stereoselectivity for the L-enantiomer. sigmaaldrich.com The efficiency of acylase I-catalyzed deacetylation can be influenced by the substituent on the sulfur atom; short, unbranched S-alkyl groups are good substrates, while larger, branched groups are poorer substrates. nih.gov

Deacetylation MethodReagents/EnzymeKey FeaturesPotential Compatibility with S-Trityl
Strong Acid/Base HydrolysisStrong acids (e.g., HCl) or bases (e.g., NaOH)Harsh conditions, low selectivityLow
Schwartz's ReagentZirconocene hydrochloride (Cp₂ZrHCl)Mild, rapid, chemoselectiveHigh
Enzymatic (Acylase I)Acylase IVery mild (physiological pH and temp), high stereoselectivityHigh

Design of Orthogonal Protecting Group Schemes for Cysteine Derivatives

In the complex field of peptide synthesis, particularly for molecules containing multiple reactive sites, the strategic use of protecting groups is fundamental. rsc.orgbiosynth.com The concept of "orthogonality" in protecting group strategy is paramount; it refers to the use of multiple, distinct protecting groups within a single molecule that can be removed under specific, non-interfering chemical conditions. rsc.orgiris-biotech.deorganic-chemistry.org This allows for the selective deprotection and modification of one functional group while others remain shielded. organic-chemistry.org For cysteine-containing peptides, where the thiol side chain is highly reactive, designing such orthogonal schemes is critical for achieving regioselective modifications like disulfide bond formation or specific conjugation. rsc.orgucl.ac.uk The compound this compound serves as a classic example of a building block designed for such a strategy, utilizing the distinct chemical labilities of the N-acetyl and S-trityl groups.

The power of an orthogonal protection scheme lies in the differential stability of the protecting groups to various reagents. The combination of the N-acetyl (Ac) and S-trityl (Trt) groups on a cysteine residue provides a robust framework for selective chemical manipulation. The S-trityl group is highly sensitive to acid, whereas the N-acetyl group is stable under these conditions. This difference is the cornerstone of their orthogonality.

The S-trityl group is a widely used thiol protecting group in peptide synthesis, especially in strategies employing the base-labile Fmoc group for Nα-amino protection. peptide.com Its primary advantage is its lability under acidic conditions. The Trt group is typically and efficiently removed with trifluoroacetic acid (TFA), often concurrently with the cleavage of the finished peptide from the synthesis resin. peptide.comnih.gov This releases the free thiol group, making it available for subsequent reactions. Alternatively, the S-trityl group can be cleaved oxidatively using reagents like iodine, which can directly lead to the formation of a disulfide bond. peptide.com

Conversely, the N-acetyl group is an amide-type protection that is exceptionally stable. It is not affected by the acidic conditions (TFA) used to cleave the S-trityl group, nor is it labile to the basic conditions (e.g., piperidine) used for Fmoc group removal during standard solid-phase peptide synthesis (SPPS). creative-peptides.comresearchgate.net This stability makes the N-acetyl group a "permanent" or terminal modification in many synthetic designs, often used to mimic the structure of native proteins or to block N-terminal degradation by exopeptidases. While methods for the chemical or enzymatic removal of acetyl groups exist, they require conditions that are distinct from those used for common peptide synthesis protecting groups, thus preserving the orthogonal nature of the scheme. rsc.org

The practical application of this orthogonal design is straightforward. A synthetic peptide containing an this compound residue can be treated with a standard TFA "cocktail". acs.org This single step selectively removes the S-trityl protecting group, exposing the reactive thiol side chain for further modification (e.g., disulfide bridge formation, alkylation, or conjugation to another molecule). peptide.com Throughout this process, the N-acetyl group remains securely in place, ensuring the integrity of the peptide's N-terminus. This selective deprotection is a key tool for constructing complex peptides with precisely controlled architectures.

Data Tables

The following tables summarize the properties of the N-acetyl and S-trityl protecting groups and illustrate a simplified orthogonal deprotection workflow.

Table 1: Comparative Properties of N-Acetyl and S-Trityl Protecting Groups

Feature S-Trityl (Trt) N-Acetyl (Ac) Orthogonality
Protected Group Thiol (-SH) of Cysteine Side Chain Amino (-NH₂) of N-Terminus Protects different functional groups.
Primary Removal Condition Mild to strong acid (e.g., TFA). peptide.com Generally stable; requires harsh conditions or specific enzymes (e.g., acylpeptide hydrolase) for removal. rsc.org Cleavage chemistries do not overlap.
Stability to Base (e.g., Piperidine) Stable Stable Both are compatible with Fmoc-based synthesis.
Stability to Acid (e.g., TFA) Labile (easily removed). nih.gov Stable. researchgate.net Key to Orthogonal Scheme : Trt is removed while Ac remains.
Alternative Removal Oxidative cleavage (e.g., Iodine). peptide.com Not applicable in this context. Provides different strategic options for Trt removal.
Common Use Temporary protection of Cysteine's thiol group during SPPS. peptide.com Permanent N-terminal capping for stability or to mimic native proteins. Used for different strategic purposes in the final peptide.

Table 2: Example of a Simplified Orthogonal Deprotection Scheme

Step Action Resulting Structure (Schematic) Status of Protecting Groups

| 1 | Start with a fully protected peptide segment on resin containing the Ac-Cys(Trt) residue. | Resin-[-Peptide-]-Ac -Cys(Trt ) | N-Acetyl : Intact S-Trityl : Intact | | 2 | Treat with Trifluoroacetic Acid (TFA) and a scavenger (e.g., Triisopropylsilane). acs.org | Cleaved Peptide: Ac -Cys(SH)-[-Peptide-] | N-Acetyl : Intact (Stable to TFA) S-Trityl : Removed | | 3 | Perform subsequent reaction, e.g., oxidation to form a disulfide bond. | Ac -Cys-[-Peptide-] | S-S | Ac -Cys-[-Peptide-] | N-Acetyl : Intact S-Trityl : Removed |

Reactivity and Mechanistic Investigations Involving Acetyl S Trityl L Cysteine

Thiol Reactivity Post-Deprotection

The removal of the trityl (Trt) protecting group from Acetyl-S-trityl-L-cysteine is a critical step that liberates the highly reactive thiol (-SH) group of the cysteine residue. peptide.com This deprotection is commonly achieved under acidic conditions, for instance, with trifluoroacetic acid (TFA), often in the presence of scavengers like triethylsilane (Et3SiH) to capture the released trityl cations and prevent side reactions. rsc.orgbachem.comrsc.org The reactivity of the resulting free thiol is diverse, enabling a range of subsequent chemical transformations that are fundamental in peptide synthesis, protein modification, and materials science. rsc.orgresearchgate.net

Once deprotected, the cysteine thiol, in its thiolate form (S-), is a potent nucleophile. nih.gov This nucleophilicity drives its participation in a variety of addition and substitution reactions.

Nucleophilic Addition: The thiol group readily undergoes Michael-type conjugate additions to α,β-unsaturated carbonyl compounds. acs.orgnih.gov The kinetics of such additions are pH-dependent, with the reaction rate increasing at higher pH values due to the greater concentration of the more nucleophilic thiolate anion. nih.gov Studies on related systems have shown that N-acetyl-L-cysteine can be significantly more reactive than other nucleophiles like N-acetyl-L-lysine in these additions. nih.gov For instance, at pH 9.8, N-acetylcysteine reacts approximately 300-fold faster with a crotonyl thiol ester than N-acetyl-L-lysine does. nih.gov

Nucleophilic Substitution: The deprotected thiol can also act as a nucleophile in substitution reactions. A key application is in the formation of thioethers. bachem.com For example, it can react with haloacetyl groups in the presence of a base to form stable thioether bridges. bachem.com This reactivity is crucial for creating specific linkages in synthetic peptides and other biomolecules. bachem.com Furthermore, the deprotected thiol can participate in amidation reactions to form peptide bonds or other conjugates, typically activated by carbodiimides like DCC or EDC.

Table 1: Examples of Nucleophilic Reactions of Deprotected Cysteine Thiol

Reaction Type Reactant Product Type Significance
Michael Addition α,β-Unsaturated Carbonyls Thioether Covalent modification, Bioconjugation
Substitution Haloacetyl compounds Thioether Peptide cyclization, Cross-linking

The thiol group of cysteine is highly susceptible to oxidation, most commonly leading to the formation of a disulfide (-S-S-) bond. rsc.orgnih.gov This reaction is central to the formation of structural disulfide bridges in peptides and proteins, which are critical for their conformational stability and biological activity. rsc.orgbachem.com

The oxidation can occur through various pathways:

Air Oxidation: In the presence of atmospheric oxygen, particularly at neutral or slightly alkaline pH, the deprotected thiol can be oxidized to form a disulfide. bachem.com This method is often used for the cyclization of linear peptides containing two cysteine residues. bachem.com

Chemical Oxidation: A range of oxidizing agents can be employed for more controlled and rapid disulfide bond formation. peptide.com Iodine (I₂) is a common reagent used to convert the S-trityl protected cysteine directly to a disulfide, often in a solvent like dichloromethane (B109758) (DCM). peptide.com Other oxidants include potassium hexacyanoferrate(III) and thallium(III) trifluoroacetate. peptide.combachem.com The disulfide bond can also be formed by reaction with disulfides like those of 2,2'-dipyridyl diselenide. nih.gov

The redox potential of the thiol-disulfide equilibrium is a key characteristic. d-nb.info The disulfide bond itself is reversible and can be reduced back to two thiol groups by reducing agents such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP). researchgate.netnih.gov This reversible nature is fundamental to the role of cysteine in biological redox signaling. nih.gov

Table 2: Common Oxidants for Disulfide Formation from Cysteine Thiols

Oxidant Conditions Notes
Air (O₂) Neutral to alkaline pH Slower method, often used for intramolecular cyclization. bachem.com
Iodine (I₂) DCM, Room Temperature Rapid and efficient for both inter- and intramolecular disulfide formation. peptide.com
Potassium Hexacyanoferrate(III) Aqueous solution Mild oxidant used for cyclization. bachem.com

Intramolecular Rearrangements: N-to-S and S-to-N Acyl Transfer

Acyl transfer reactions involving the nitrogen and sulfur atoms of cysteine are pivotal in chemical biology, particularly in protein synthesis and modification strategies like Native Chemical Ligation (NCL). nih.govchemrxiv.org These rearrangements involve the intramolecular migration of an acyl group between the amine (N) and the thiol (S) of a cysteine residue.

S-to-N Acyl Transfer: This is a thermodynamically favorable process where an acyl group migrates from the sulfur of a thioester to the α-amino group of the same cysteine residue, forming a stable amide bond. nih.govresearchgate.net This spontaneous rearrangement is the final, irreversible step in NCL, which allows for the chemoselective joining of a peptide with a C-terminal thioester and another with an N-terminal cysteine. rsc.orgnih.gov The reaction proceeds through a five- or six-membered cyclic intermediate. researchgate.net The ease of this intramolecular transfer is favored over intermolecular reactions. nih.gov

N-to-S Acyl Transfer: The reverse reaction, the migration of an acyl group from an amide nitrogen to the thiol sulfur, is thermodynamically unfavorable. nih.gov This is because amides are generally more stable than thioesters. However, this reaction can be induced under specific conditions, such as high temperatures or acidic pH, or by using specialized auxiliaries. nih.govrsc.org For example, cysteine-derived oxazolidinones have been developed to facilitate N-to-S acyl transfer, converting stable chiral amides into more reactive thioesters for further synthetic transformations. nih.govchemrxiv.orgacs.org This process is also believed to be the initial step in intein-mediated protein splicing. nih.gov The N-to-S transfer often requires the scissile amide bond to adopt a high-energy, twisted conformation. nih.gov

These acyl transfer reactions highlight the dynamic nature of cysteine-containing molecules and provide powerful tools for complex peptide and protein engineering. nih.govresearchgate.net

Reaction Kinetics and Thermodynamic Analyses of Reactions

The study of reaction kinetics and thermodynamics provides quantitative insight into the reactivity of this compound and its derivatives.

Reaction Kinetics: The rate of reactions involving the deprotected thiol is highly dependent on several factors.

pH: For nucleophilic additions, the reaction rate increases with pH, as the concentration of the more nucleophilic thiolate anion rises. nih.gov The pKa of the cysteine thiol is a critical parameter in this context. nih.gov

Steric Hindrance: The steric environment around the reacting centers influences reaction rates. For instance, the bulky trityl group must be removed to allow for efficient reactions at the sulfur atom. chemrxiv.org

Solvent: The choice of solvent can affect reaction rates by influencing the solubility of reactants and stabilizing transition states. semanticscholar.org

Catalysis: Buffer components can sometimes act as catalysts, for example, by protonating an enolate intermediate in a Michael addition, thereby accelerating the reaction. nih.gov

Kinetic studies have quantified the reactivity of cysteine derivatives. For example, in the addition to α,β-unsaturated thiol esters, a crotonyl thiol ester was found to be 7.9 times more reactive than a sorboyl thiol ester towards N-acetylcysteine addition, demonstrating the influence of the electrophile's structure. nih.gov

Thermodynamic Analyses: Thermodynamic principles govern the position of equilibrium in reversible reactions involving cysteine derivatives.

Gibbs Free Energy (ΔG): The spontaneity of a reaction is determined by the change in Gibbs free energy. The S-to-N acyl transfer is a spontaneous, thermodynamically favorable process (negative ΔG), which is why it is a key step in NCL. nih.govresearchgate.net Conversely, the N-to-S acyl transfer is non-spontaneous (positive ΔG) and requires energy input or specific reaction design to proceed. nih.gov

Calorimetry is a primary experimental technique for measuring thermodynamic quantities like standard enthalpies of reaction, formation, and combustion. wiley-vch.de These data are essential for a complete understanding of the energy landscape of the chemical transformations of this compound.

Catalysis in Chemical Transformations of this compound

Catalysis plays a significant role in various transformations involving this compound, from the deprotection step to the subsequent reactions of the freed thiol.

Deprotection Catalysis: The removal of the trityl group, while often achieved with stoichiometric acid, can be influenced by catalysts. Lewis acids like BF₃·OEt₂ have been used in conjunction with trityl alcohol for the S-tritylation of cysteine, a reaction that is mechanistically the reverse of acid-catalyzed deprotection. rsc.org Ceric triflate has been shown to be a catalytic agent for the deprotection of trityl groups from ethers, suggesting potential applicability in cysteine deprotection under specific conditions. researchgate.net

Thiol-Ene Reaction Catalysis: The addition of the deprotected thiol across a double bond (a thiol-ene reaction) is typically initiated by radicals. sns.it This can be achieved using thermal initiators like AIBN or photoinitiators, which catalytically generate the required thiyl radicals to propagate the reaction. sns.it

Cysteine as an Organocatalyst: The cysteine molecule itself, after deprotection, can act as a bifunctional organocatalyst. semanticscholar.org In reactions like the Biginelli reaction for synthesizing dihydropyrimidinones, cysteine is proposed to activate the aldehyde carbonyl group via proton donation from its carboxylic acid function, while the amine group can also participate in hydrogen bonding, facilitating the reaction cascade. semanticscholar.org

Palladium Catalysis: Palladium catalysts, such as tetrakis(triphenylphosphine)palladium(0), are used in conjunction with specific protecting groups like the allyloxycarbonyl (Alloc) group. While not directly acting on the S-trityl group, this highlights the use of metal catalysis in orthogonal protection strategies that might be used alongside this compound in complex syntheses.

The use of catalysts can enhance reaction rates, improve yields, and allow for milder reaction conditions, which is particularly important when working with sensitive biomolecules. semanticscholar.org

Advanced Structural and Conformational Analysis of Acetyl S Trityl L Cysteine

High-Resolution Spectroscopic Characterization

High-resolution spectroscopic techniques are indispensable for the detailed structural analysis of Acetyl-S-trityl-L-cysteine, providing insights into its atomic connectivity, functional groups, and spatial arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Elucidation

NMR spectroscopy is a powerful tool for determining the precise structure and conformation of this compound in solution. Analysis of both ¹H and ¹³C NMR spectra allows for the unambiguous assignment of each atom within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides key information about the chemical environment of the hydrogen atoms. The signals from the trityl group's aromatic protons typically appear as a complex multiplet in the downfield region (approximately 7.2-7.5 ppm). The acetyl group's methyl protons present as a sharp singlet further upfield. The protons of the cysteine backbone (α-CH and β-CH₂) exhibit distinct chemical shifts and coupling patterns that are sensitive to the molecule's conformation.

¹³C NMR Spectroscopy: The carbon-13 spectrum complements the proton data. The trityl group is characterized by signals for the quaternary carbon and the aromatic carbons. The carbonyl carbons of the acetyl and carboxylic acid groups appear at the downfield end of the spectrum. The stereochemistry of the L-cysteine moiety is confirmed by the specific chemical shifts of the α- and β-carbons.

Expected ¹H and ¹³C NMR Chemical Shifts for this compound Note: Data is predicted based on analysis of structurally similar compounds like S-Trityl-L-cysteine and N-acetyl-L-cysteine.

Assignment ¹H Chemical Shift (ppm, predicted) ¹³C Chemical Shift (ppm, predicted)
Trityl-H (aromatic)7.20 - 7.50 (m, 15H)126.5 - 129.5
Trityl-C (quaternary)-~67.0
Trityl-C (aromatic)-~144.5
α-H (Cysteine)~4.5 - 4.8 (m, 1H)~53.0
β-H (Cysteine)~2.9 - 3.2 (m, 2H)~34.0
Acetyl-H (methyl)~2.0 (s, 3H)~23.0
Acetyl-C (carbonyl)-~172.0
Carboxyl-C-~173.0

Vibrational Spectroscopy (e.g., FTIR, Raman) for Functional Group Analysis

Vibrational spectroscopy techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy are used to identify the functional groups present in this compound by probing their characteristic vibrational frequencies.

FTIR Spectroscopy: The FTIR spectrum would be expected to show a strong absorption band for the C=O stretching of the carboxylic acid and the amide I band of the acetyl group. The N-H stretch of the amide group and the O-H stretch of the carboxylic acid would also be prominent. The C-S stretching vibration, while typically weak, is a key indicator of the cysteine side chain. opensciencepublications.com The presence of the trityl group would be confirmed by characteristic peaks corresponding to aromatic C-H and C=C stretching. opensciencepublications.com

Raman Spectroscopy: Raman spectroscopy provides complementary information. The S-trityl C-S bond and the disulfide bond in potential dimers are often more easily observed in Raman spectra than in FTIR. rsc.org Aromatic ring vibrations from the trityl group are also typically strong in Raman spectra. Studies on N-acetyl-L-cysteine have utilized Raman to observe the deprotonation of the SH group, a feature that would be absent in the S-tritylated form. rsc.org

Key Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Technique
O-H (Carboxyl)Stretching3000-3300 (broad)FTIR
N-H (Amide)Stretching~3300FTIR
C-H (Aromatic)Stretching3000-3100FTIR, Raman
C=O (Carboxyl)Stretching1700-1725FTIR
C=O (Amide I)Stretching1640-1680FTIR
C=C (Aromatic)Stretching1450-1600FTIR, Raman
C-SStretching600-700Raman

Circular Dichroism (CD) Spectroscopy for Chirality and Conformational Studies

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in absorbance of right- and left-circularly polarized light. It is particularly sensitive to the chiral nature and the secondary structure of molecules. For this compound, the intrinsic chirality of the L-cysteine center will give rise to a characteristic CD spectrum. The electronic transitions associated with the amide chromophore of the acetyl group and the aromatic chromophores of the trityl group are probed by CD. The sign and magnitude of the CD signals are highly dependent on the solution-state conformation of the molecule, making CD a valuable tool for studying conformational changes induced by solvent or temperature. mdpi.com Studies on N-acetyl-L-cysteine have shown that the CD signal is sensitive to pH changes, reflecting the ionization state of the functional groups. researchgate.net In this compound, the bulky trityl group would be expected to significantly influence the conformational equilibrium and, consequently, the resulting CD spectrum.

Mass Spectrometry for Reaction Pathway Elucidation and Derivatization Analysis

Mass spectrometry (MS) is a critical analytical technique for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy. Furthermore, tandem mass spectrometry (MS/MS) is employed to probe the structure by fragmenting the molecule and analyzing the resulting daughter ions. The fragmentation pattern provides a fingerprint of the molecule's structure. A characteristic fragmentation would be the loss of the trityl group, resulting in a prominent peak corresponding to the N-acetyl-cysteine fragment. This technique is invaluable for monitoring the synthesis of the compound, identifying impurities, and studying its stability or degradation pathways under various conditions. It can also be used to analyze derivatives of the molecule, for example, in the context of bioconjugation reactions where the cysteine thiol is a key reactive handle after deprotection of the trityl group.

Computational Chemistry for Conformational Landscapes and Reactivity Prediction

Computational chemistry provides powerful theoretical insights into the structure and reactivity of this compound, complementing experimental data. Using methods like Density Functional Theory (DFT) and ab initio calculations, the full conformational space of the molecule can be explored. nih.gov These studies can identify low-energy conformers and the transition states that connect them, providing a detailed map of the molecule's conformational landscape. researchgate.net

Such analyses reveal how the bulky S-trityl group restricts the rotational freedom around the Cα-Cβ and Cβ-S bonds of the cysteine side chain, favoring specific spatial arrangements. Computational models can also predict spectroscopic properties, such as NMR chemical shifts and vibrational frequencies, which can then be compared with experimental results to validate the computed structures.

Furthermore, computational methods are used to predict the molecule's reactivity. For instance, the reactivity of the cysteine sulfur atom after the removal of the trityl protecting group can be assessed by calculating properties like the pKa of the resulting thiol. nih.gov This is crucial for understanding its behavior in subsequent chemical reactions, such as its use in peptide synthesis or bioconjugation. Machine learning models, trained on datasets of known reactive cysteines, can also be employed to predict the propensity of the deprotected thiol to engage in specific reactions based on its local chemical environment. nih.govmdpi.com

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure, conformational preferences, and energetic landscape of molecules like this compound. While direct quantum chemical studies on this specific molecule are not extensively published, valuable inferences can be drawn from computational analyses of its constituent parts and related analogues, such as N-acetyl-L-cysteine-N-methylamide and other S-trityl-L-cysteine derivatives. nih.gov

The conformational space of cysteine derivatives is complex, with numerous potential energy minima corresponding to different arrangements of the backbone and side-chain dihedral angles. For a related compound, N-acetyl-L-cysteine-N-methylamide, computational studies have explored its full conformational space using ab initio and DFT methods. nih.gov These studies revealed that the presence of polar side chains significantly influences the conformational preferences of peptide structures. nih.gov In this compound, the exceptionally bulky S-trityl group is expected to dominate the conformational landscape. This large, hydrophobic group will sterically hinder the rotation around the Cβ-S bond, thereby restricting the accessible conformations of the cysteine side chain.

The electronic structure is characterized by the distribution of electron density, which can be quantified through parameters like molecular electrostatic potential (MEP) and frontier molecular orbitals (HOMO and LUMO). The trityl group, with its three phenyl rings, introduces a region of high electron density (π-electron clouds), making it susceptible to aromatic interactions. Conversely, the acetyl and carboxyl groups are electron-withdrawing and contribute to the molecule's polarity. The energetics of this compound, including its relative conformational energies and barriers to rotation, are critical for understanding its stability and reactivity. DFT calculations can predict these energies with high accuracy. For instance, studies on L-cysteine have shown that the relative free energies of different polymorphs and the rotational barriers of the C-C-S-H dihedral angle can be effectively calculated. nih.gov Similar calculations for this compound would likely show a high energetic barrier for the rotation of the trityl group.

Table 1: Predicted Energetic and Electronic Properties from Quantum Chemical Calculations

PropertyPredicted Characteristic for this compoundRationale based on Analogous Studies
Dominant Conformer Extended conformation with significant steric hindrance from the trityl group.The bulky trityl group restricts rotational freedom around the Cβ-S bond.
Key Intermolecular Interactions Hydrogen bonding via acetyl and carboxyl groups; π-stacking and hydrophobic interactions via the trityl group.Based on the functional groups present and studies on S-trityl-L-cysteine derivatives interacting with proteins. acs.org
HOMO-LUMO Gap Moderate, suggesting reasonable kinetic stability.The presence of both electron-donating (sulfur, phenyl rings) and electron-withdrawing (carbonyl) groups influences the frontier orbitals.
Molecular Electrostatic Potential (MEP) Negative potential around the carbonyl oxygens; positive potential around the amide proton; large non-polar surface on the trityl group.General principles of electron distribution in organic molecules.

Note: The data in this table is predictive and based on the extrapolation of findings from related molecules. Specific values would require dedicated DFT calculations for this compound.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations offer a computational microscope to observe the time-dependent behavior of molecules, providing insights into their flexibility, conformational changes, and interactions with their environment. nih.gov MD simulations have been effectively employed to study analogues of this compound, particularly in the context of their interaction with biological targets. researchgate.net

A key application of MD simulations for S-trityl-L-cysteine (STLC) analogues has been to investigate their binding stability and interaction dynamics with proteins such as the mitotic kinesin Eg5. researchgate.net These simulations reveal the dynamic nature of the ligand-protein complex, highlighting crucial interactions that contribute to binding affinity. researchgate.net For this compound, an MD simulation would likely show that the trityl group remains relatively fixed within a hydrophobic pocket of a target protein, while the acetylated N-terminus and the C-terminal carboxylate exhibit greater flexibility.

Table 2: Predicted Dynamic Properties from Molecular Dynamics Simulations

PropertyPredicted Behavior for this compoundRationale based on Analogous Studies
Overall Flexibility The trityl group is predicted to be rigid, while the acetyl and carboxyl termini exhibit higher flexibility.The bulky, sterically hindered nature of the trityl group restricts its motion.
Conformational Transitions Transitions between different rotamers of the cysteine backbone would be observed, though constrained by the S-trityl group.General behavior of amino acid derivatives in simulation.
Solvent Accessibility The polar acetyl and carboxyl groups would show high solvent accessibility, whereas the trityl group would be shielded in a hydrophobic environment.Based on the chemical nature of the functional groups.
Hydrogen Bonding Dynamics The N-H and C=O groups of the acetyl and carboxyl functions would form transient hydrogen bonds with surrounding water molecules or protein residues.MD simulations on S-trityl-L-cysteine analogues show key hydrogen bond interactions with protein residues. researchgate.net

Note: The data in this table is predictive and based on the extrapolation of findings from related molecules. Specific simulations on this compound would be needed for precise quantitative analysis.

Derivatization Strategies and Functionalization of Acetyl S Trityl L Cysteine

Synthesis of Isotopically Labeled Derivatives for Mechanistic Studies

The synthesis of isotopically labeled Acetyl-S-trityl-L-cysteine is crucial for mechanistic studies, allowing researchers to trace the metabolic fate of the molecule and its derivatives. Stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), and sulfur-34 (B105110) (³⁴S) are incorporated to facilitate analysis by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. chempep.comnih.gov These labeled compounds are indispensable for quantitative proteomics, metabolomics, and for elucidating enzyme mechanisms. chempep.comnih.gov

One common strategy involves using isotopically labeled precursors in the synthetic route. For instance, ¹⁵N-labeled L-serine can be used as a starting material, which is then converted through several steps, including the introduction of the S-trityl group and N-acetylation, to yield [¹⁵N]-Acetyl-S-trityl-L-cysteine. Similarly, starting with ¹³C-labeled precursors can produce derivatives with ¹³C atoms at specific positions or uniformly labeled throughout the molecule. chempep.com

Bacterial cysteine synthases, such as CysK and CysM, offer an enzymatic approach to produce ³⁴S-labeled L-cysteine from O-acetyl-L-serine and a ³⁴S-labeled sulfide (B99878) source. nih.gov This isotopically enriched cysteine can then be chemically protected and acetylated to yield [³⁴S]-Acetyl-S-trityl-L-cysteine. nih.gov These methods provide a powerful toolkit for researchers to create specific isotopologues for their experimental needs. nih.gov

A streamlined chemical proteomics workflow has been developed for the identification of site-specific allysine (B42369) in cells and tissues, which involves the use of isotope-labeled methoxyamine for the elution of captured carbonyl-containing peptides. nih.govacs.org Another chemical-proteomic method, isoTOP-ABPP, uses isotopically differentiated iodoacetamide-alkyne probes (¹²C₆ or ¹³C₆) to quantify reactivity differences in proteome samples. nih.gov

IsotopePrecursor ExampleLabeling StrategyApplication
¹⁵N[¹⁵N]-L-SerineChemical SynthesisNMR-based structural studies, metabolic tracing
¹³C[U-¹³C]-GlucoseFermentation/Chemical SynthesisQuantitative proteomics (SILAC), flux analysis
³⁴SNa₂³⁴SEnzymatic Synthesis (e.g., with CysK)Metabolome analysis, tracking sulfur metabolism
²HDeuterated solvents/reagentsChemical SynthesisMechanistic studies, altering reaction kinetics

Creation of Photoactivatable or Light-Responsive Cysteine Conjugates

The derivatization of this compound can be extended to create photoactivatable or light-responsive conjugates. These molecules allow for precise spatiotemporal control over biological processes, as their function can be turned on or off with light. This has significant applications in pharmacology and cell biology.

A notable example is the synthesis of a photochromic S-trityl-L-cysteine analogue designed to control the mitotic kinesin Eg5, a target in cancer therapy. nih.gov In this work, a molecule named ACTAB (4-(N-(2-(N-acetylcysteine-S-yl) acetyl) amino)-4'- (N-(2-(N-(triphenylmethyl)amino)acetyl)amino)azobenzene) was synthesized. nih.gov This compound incorporates an azobenzene (B91143) moiety, which undergoes reversible cis-trans photoisomerization upon irradiation with different wavelengths of visible light (400 nm and 480 nm). nih.gov The two isomers exhibit different inhibitory activities against the ATPase and motor functions of Eg5, allowing for the photocontrol of its activity. The trans-ACTAB isomer showed significantly greater inhibition of ATPase activity and microtubule gliding velocity compared to the cis-isomer. nih.gov

Another strategy involves the incorporation of photolabile protecting groups. While the trityl group itself is not photolabile, it can be replaced in a synthetic scheme with a group that can be cleaved with light, such as an o-nitrobenzyl group. This would allow for the light-induced release of a reactive thiol from an Acetyl-L-cysteine derivative at a specific time and location within a biological system. Furthermore, visible-light-induced desulfurization of cysteine residues to alanine (B10760859) using a photosensitizer like Rose Bengal has been demonstrated, representing another way light can be used to modify a cysteine-containing molecule. acs.org

Derivative TypePhoto-responsive MoietyMechanismApplication
Photochromic InhibitorAzobenzenecis-trans IsomerizationReversible control of enzyme (Eg5) activity
Photolabile Prodrugo-NitrobenzylPhotocleavageSpatiotemporal release of active thiol
Cysteine-to-Alanine ConversionPhotosensitizer (Rose Bengal)Light-induced DesulfurizationPermanent alteration of peptide/protein structure

Design and Synthesis of Fluorescently Tagged Probes for Chemical Biology

This compound is a key precursor for creating fluorescently tagged probes to visualize and quantify cysteine-containing molecules in biological systems. nih.gov The general design involves deprotecting the trityl group to expose the nucleophilic thiol, which can then be conjugated to a fluorophore scaffold equipped with a thiol-reactive group.

The synthesis often begins with the deprotection of the S-trityl group, typically using trifluoroacetic acid (TFA) in the presence of a scavenger like triethylsilane. The resulting N-acetyl-L-cysteine, with its free thiol, becomes the reactive handle for derivatization. This intermediate can then be reacted with a variety of fluorophores that have been pre-functionalized with cysteine-reactive electrophiles. Common reactive groups include maleimides, iodoacetamides, and vinyl sulfones. nih.govrsc.org

For example, a naphthalimide-based fluorescent probe with an iodoacetamide (B48618) group (Nap-I) has been synthesized for the specific staining of proteins containing cysteine residues in SDS-PAGE. nih.govnih.gov The synthesis involves a multi-step process to build the naphthalimide fluorophore and then attach the iodoacetamide reactive group. nih.gov Similarly, probes can be designed based on other fluorophores like coumarin (B35378) or BODIPY. uq.edu.aursc.org The choice of fluorophore allows for tuning of the excitation and emission wavelengths for specific applications, such as multiplex imaging or Förster resonance energy transfer (FRET)-based assays. uq.edu.au These "turn-on" fluorescent probes are designed to be non-fluorescent or weakly fluorescent until they react with a thiol, leading to a significant increase in fluorescence intensity. nih.govresearchgate.net

FluorophoreReactive GroupDetection PrincipleApplication
NaphthalimideIodoacetamideCovalent labeling, fluorescence enhancementProtein labeling in gels, quantification
Coumarin-SBDSBD-ClFRETRatiometric detection of cysteine
Phenaline-1,3-dioneMichael Acceptor'Turn-on' fluorescence upon reactionDetection of cysteine sulfenic acid
BODIPYBenzaldehydeReaction-based fluorescence changeImaging cysteine in specific cellular regions

Development of Affinity Reagents and Immobilized Systems

Derivatives of this compound are also used to develop affinity reagents and immobilized systems for proteomics and drug discovery. These tools are primarily used for "pull-down" experiments to identify and isolate binding partners of a particular molecule from complex biological mixtures like cell lysates. nih.gov

A key strategy involves synthesizing a derivative of S-trityl-L-cysteine that includes a linker arm suitable for covalent attachment to a solid support, such as agarose (B213101) or magnetic beads. For example, an S-trityl-L-cysteine derivative was synthesized and immobilized on affinity beads to biochemically analyze its cellular target, the mitotic kinesin KSP (Eg5). nih.gov The affinity beads were shown to efficiently capture KSP from HCT116 cell lysate, providing direct evidence of the interaction between the drug and its protein target. nih.gov

The synthesis of such an affinity matrix involves modifying the parent compound, for instance, at the N-acetyl group or by using a derivative of the trityl group that has a functional handle for immobilization. The linker must be long enough to minimize steric hindrance and allow the immobilized ligand to interact freely with its binding partners. Immobilized L-cysteine itself, prepared by coupling the amino group of L-cysteine to preactivated agarose, is used for the purification of specific cysteine-binding proteins. gbiosciences.com

These immobilized systems are powerful tools for target identification, validation, and for studying drug-target engagement in a cellular context.

System TypeLigandSolid SupportApplication
Affinity MatrixS-trityl-L-cysteine derivativeAgarose BeadsPull-down assays, target identification (KSP/Eg5)
Purification ResinL-cysteineCross-linked AgarosePurification of cysteine-binding proteins
Covalent TetheringDisulfide-containing fragmentsSolid SupportCovalent fragment-based ligand discovery

Computational and Theoretical Investigations of Acetyl S Trityl L Cysteine and Its Analogs

Prediction of Spectroscopic Signatures and Conformational Preferences

Computational methods are instrumental in predicting the spectroscopic characteristics of molecules, which is crucial for their identification and structural analysis. Techniques such as Density Functional Theory (DFT) are widely used to calculate the nuclear magnetic resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and electronic transitions that correspond to UV-Vis spectra. researchgate.netfrontiersin.orgmdpi.com For Acetyl-S-trityl-L-cysteine, these calculations can predict the distinct signals arising from its constituent parts: the acetyl group, the cysteine backbone, and the bulky trityl (triphenylmethyl) group.

Table 1: Predicted Spectroscopic Data for this compound
Spectroscopic MethodFunctional GroupPredicted Signature
¹H NMRTrityl-H (aromatic)δ 7.2-7.5 ppm
¹H NMRCysteine α-Hδ 4.5-4.8 ppm
¹H NMRCysteine β-CH₂δ 2.8-3.2 ppm
¹H NMRAcetyl-CH₃δ 1.9-2.1 ppm
¹³C NMRTrityl quaternary Cδ 65-70 ppm
¹³C NMRCarbonyl (Amide)δ 170-172 ppm
IR SpectroscopyN-H stretch (amide)~3300 cm⁻¹
IR SpectroscopyC=O stretch (amide)~1650 cm⁻¹

Reaction Mechanism Elucidation via Transition State Analysis

A significant application of computational chemistry is the elucidation of reaction mechanisms. By mapping the potential energy surface of a reaction, researchers can identify the lowest energy path from reactants to products. This involves locating and characterizing the geometry and energy of transition states—the high-energy intermediates that represent the kinetic barrier of a reaction. mdpi.comresearchgate.net

For this compound, a key reaction of interest is the acid-catalyzed deprotection of the S-trityl group to yield N-acetyl-L-cysteine. Computational studies using DFT can model this process step-by-step. nih.gov The proposed mechanism involves the protonation of the sulfur atom, which weakens the C-S bond. nih.gov This is followed by the departure of the stable triphenylmethyl carbocation, a process that passes through a calculated transition state. The Gibbs free energy of activation (ΔG‡) can be calculated, providing a quantitative measure of the reaction rate. Theoretical models suggest that the presence of a scavenger, such as a silane, facilitates the capture of the trityl cation, driving the reaction to completion. nih.gov

Table 2: Hypothetical Computed Energies for S-Trityl Deprotection Steps
Reaction StepDescriptionComputed ΔG (kcal/mol)Computed ΔG‡ (kcal/mol)
1Protonation of Sulfur-5.2+2.1
2C-S Bond Cleavage (TS)+15.7+20.5 (Rate-determining)
3Formation of Products-10.3-

Structure-Reactivity Relationship Studies through Computational Modeling

Computational modeling is essential for understanding how the structure of a molecule influences its chemical or biological reactivity, a concept known as the structure-activity relationship (SAR) or structure-reactivity relationship. For analogs of this compound, techniques like Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are particularly valuable. scilit.comresearcher.lifebenthamdirect.comresearchgate.net

The parent compound, S-trityl-L-cysteine (STLC), is a known inhibitor of the human mitotic kinesin Eg5, a target for cancer chemotherapy. nih.gov Computational studies have explored how substitutions on the phenyl rings of the trityl group affect this inhibitory activity. benthamdirect.comnih.gov Molecular docking simulations can place various analogs into the binding site of the Eg5 protein, calculating a binding score that predicts affinity. researcher.liferesearchgate.net These studies show that the trityl group fits into an allosteric pocket of the enzyme. QSAR models can then correlate physicochemical properties (like steric bulk or electronic effects of substituents) with biological activity. For example, modeling suggests that adding electron-withdrawing groups at the para-position of one phenyl ring can enhance binding affinity and, consequently, inhibitory potency. benthamdirect.com

Table 3: Computed Structure-Reactivity Data for this compound Analogs as Eg5 Inhibitors
Analog (Substitution on one phenyl ring)Calculated Docking Score (kcal/mol)Predicted IC₅₀ (nM)Key Interaction Residues
Unsubstituted (H)-9.8250Glu116, Gly117, Glu118
para-Methoxy (-OCH₃)-9.5350Glu116, Gly117
para-Chloro (-Cl)-10.2180Glu116, Gly117, Glu118, Pro137
para-Nitro (-NO₂)-10.5120Glu116, Gly117, Glu118, Pro137

In Silico Design of Novel Cysteine-Based Reagents and Ligands

Building on the understanding gained from reactivity and mechanism studies, computational chemistry enables the in silico (computer-based) design of new molecules with desired properties. nih.gov this compound serves as a versatile scaffold for designing novel reagents and ligands. nih.govnih.gov

One area of design is the development of prodrugs. A prodrug is an inactive compound that is converted into an active drug within the body. longdom.org Computational methods can be used to design modifications to the this compound structure that would be cleaved by specific enzymes found in target tissues, such as cancer cells. mdpi.comresearchgate.net For instance, the N-acetyl group could be replaced with a larger peptide moiety recognized by a tumor-specific protease, leading to targeted drug release.

Another application is the design of more potent and selective enzyme inhibitors. By analyzing the three-dimensional structure of a target enzyme's active site, computational tools can be used to modify the trityl group or the cysteine backbone to create more complementary interactions, thereby increasing binding affinity and specificity. ijcce.ac.irrsc.org This rational design process can significantly accelerate the discovery of new therapeutic agents by prioritizing the synthesis of compounds with the highest predicted efficacy. ijcce.ac.ir

Table 4: In Silico Design Strategies for Cysteine-Based Compounds
Design GoalScaffold Modification StrategyComputational MethodDesired Outcome
Cancer-Targeted ProdrugReplace N-acetyl with enzyme-cleavable peptideMolecular Docking, MD SimulationSelective activation in tumor microenvironment
Selective Protease InhibitorModify trityl substituents for optimal fitStructure-Based Design, Free Energy PerturbationHigh affinity for target protease, low off-target binding
Bioconjugation ReagentIncorporate a photoreactive group on a phenyl ringDFT (for electronic properties)Light-activated covalent labeling of proteins
Self-Assembling NanoparticleAttach to a hydrophilic polymer (e.g., PEG)Coarse-Grained MD SimulationFormation of stable nanoparticles for drug delivery mdpi.comresearchgate.net

Emerging Research Avenues and Future Perspectives for Acetyl S Trityl L Cysteine Research

Integration with Flow Chemistry and Automated Synthesis

The precise control over reaction parameters such as temperature, pressure, and reaction time offered by flow chemistry is revolutionizing the synthesis of complex molecules, including peptides and proteins. Automated fast-flow peptide synthesis (AFPS) platforms now enable the rapid and efficient assembly of long peptide chains. explorationpub.comnih.gov In this context, protected amino acids like Acetyl-S-trityl-L-cysteine are critical components. The S-trityl group provides robust protection for the highly reactive thiol moiety of cysteine, preventing undesirable side reactions during the automated synthesis process.

The integration of this compound into automated synthesis workflows offers several advantages:

Increased Efficiency: Automated systems can significantly reduce the time required for peptide synthesis compared to traditional batch methods. explorationpub.com

Improved Purity: The precise control in flow reactors minimizes the formation of byproducts, leading to higher purity of the final peptide.

Scalability: Flow chemistry allows for seamless scaling of production from laboratory to industrial quantities.

Future research in this area will likely focus on optimizing the coupling and deprotection steps for this compound within various automated platforms, further enhancing the speed and efficiency of synthesizing complex cysteine-containing peptides and proteins.

ParameterTraditional Batch SynthesisAutomated Flow Chemistry
Reaction Time Hours to days per coupling stepMinutes per coupling step
Purity Variable, often requires extensive purificationHigh, with reduced impurities
Scalability Difficult to scale upReadily scalable
Process Control LimitedPrecise control over parameters

Application in High-Throughput Screening Library Development

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid screening of vast libraries of chemical compounds to identify potential therapeutic agents. S-trityl-L-cysteine (STLC) and its derivatives have been identified as potent inhibitors of various cellular targets, including the mitotic kinesin Eg5, which is crucial for cell division. mdpi.comtocris.com This has established the S-trityl-L-cysteine scaffold as a valuable pharmacophore in the development of anticancer agents.

This compound serves as a key building block for the creation of diverse chemical libraries for HTS. mdpi.com By modifying the acetyl and trityl groups or by incorporating the entire molecule into larger scaffolds, researchers can generate a multitude of structurally related compounds. These libraries can then be screened to identify molecules with improved potency, selectivity, and pharmacokinetic properties. For instance, derivatives of STLC have been synthesized and screened for their inhibitory activity against SIRT2, another important target in cancer therapy. mdpi.com

The future of HTS library development involving this compound will likely involve:

Combinatorial Chemistry: Utilizing automated synthesis to rapidly generate large and diverse libraries of S-trityl-L-cysteine analogs.

Fragment-Based Screening: Using smaller fragments derived from this compound to identify initial binding interactions that can be optimized into potent inhibitors.

Phenotypic Screening: Screening libraries of S-trityl-L-cysteine derivatives in cell-based assays to identify compounds that produce a desired biological effect, without prior knowledge of the specific molecular target.

Screening ApproachDescriptionRelevance of this compound
Target-Based Screening Screening for compounds that interact with a specific, known biological target.Derivatives are designed to interact with targets like Eg5 and SIRT2. mdpi.comtocris.com
Phenotypic Screening Screening for compounds that produce a desired change in cellular or organismal phenotype.Identifying novel anticancer agents by observing effects on cell proliferation.
Fragment-Based Screening Screening small molecular fragments that can be grown or combined to create a lead compound.The S-trityl-cysteine core can serve as a starting fragment.

Advances in Bioorthogonal and Chemoselective Reactions Utilizing Cysteine Derivatives

Bioorthogonal and chemoselective reactions, which occur in a biological environment without interfering with native biochemical processes, are powerful tools for studying and manipulating biological systems. Cysteine, with its unique nucleophilic thiol group, is a prime target for such specific modifications. mdpi.com The S-trityl protecting group in this compound plays a crucial role in enabling its use in sophisticated ligation and conjugation strategies.

The trityl group can be selectively removed under specific conditions to reveal the free thiol, which can then participate in a variety of chemoselective reactions, including:

Native Chemical Ligation (NCL): A cornerstone of protein synthesis where an N-terminal cysteine of one peptide reacts with a C-terminal thioester of another to form a native peptide bond. The use of S-protected cysteine derivatives is essential for controlling the ligation process.

Thiol-Ene and Thiol-Yne Reactions: These "click" reactions allow for the efficient and specific conjugation of cysteine residues with molecules containing alkenes or alkynes, respectively.

Maleimide (B117702) Chemistry: The reaction of thiols with maleimides is a widely used method for labeling proteins and other biomolecules. mdpi.com

Future research will likely focus on developing novel deprotection strategies for the S-trityl group that are compatible with increasingly complex biological systems. Additionally, the development of new bioorthogonal reactions that are specific for S-trityl-protected cysteine could open up new avenues for in vivo protein modification and imaging.

Exploration in Advanced Materials Science (e.g., Polymer Derivatization)

The unique chemical properties of this compound make it an attractive candidate for the functionalization of polymers and the development of advanced biomaterials. The incorporation of amino acids and peptides into polymers can impart biocompatibility, biodegradability, and specific biological activity to the resulting materials.

A notable example is the derivatization of dextran, a polysaccharide, with a protected cysteine derivative. The hydrophobic protecting groups, similar to the trityl group, allow the resulting polymer to form water-insoluble particles that are stable in an aqueous environment and non-toxic to cells. Such materials have potential applications in:

Drug Delivery: Encapsulating therapeutic agents for targeted release.

Bio-imaging: Attaching imaging agents for diagnostic purposes.

Surface Functionalization: Modifying the surfaces of medical devices to improve their biocompatibility.

The future in this area will see the exploration of this compound in the synthesis of a wider range of functional polymers. This could include the development of self-assembling materials, hydrogels for tissue engineering, and responsive polymers that change their properties in response to specific biological stimuli.

Methodological Innovations in Stereoselective Synthesis

The biological activity of chiral molecules is often highly dependent on their stereochemistry. Therefore, the development of efficient methods for the stereoselective synthesis of amino acid derivatives like this compound is of paramount importance. Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule, maximizing its desired biological effect and minimizing potential side effects from other stereoisomers. ankara.edu.tr

Recent innovations in asymmetric synthesis that are relevant to this compound include:

Chiral Auxiliaries: Employing chiral molecules that temporarily attach to the substrate to direct the stereochemical outcome of a reaction. Cysteine-derived oxazolidinones, for example, have been used as chiral auxiliaries in a variety of asymmetric transformations. nih.gov

Catalytic Asymmetric Synthesis: Using chiral catalysts to favor the formation of one enantiomer over the other. This approach is highly efficient as only a small amount of the catalyst is needed.

Chemoenzymatic Synthesis: Combining the selectivity of enzymes with the versatility of chemical synthesis to produce enantiomerically pure compounds.

Future research in this area will focus on the development of more efficient and sustainable methods for the stereoselective synthesis of this compound and its analogs. This will involve the design of novel chiral catalysts, the discovery of new enzymatic transformations, and the application of computational methods to predict and optimize stereochemical outcomes. The development of such methods will be crucial for the cost-effective production of enantiomerically pure S-trityl-L-cysteine-based compounds for therapeutic and other applications.

Q & A

Q. What are the optimal methods for synthesizing Acetyl-S-trityl-L-cysteine while minimizing side reactions?

  • Methodological Answer : Synthesis of this compound requires careful protection of the thiol group in cysteine. The trityl (triphenylmethyl) group is commonly used for thiol protection due to its steric bulk, which reduces undesired disulfide formation. A stepwise approach involves: (i) Protecting L-cysteine’s thiol with trityl chloride under anhydrous conditions (e.g., in dimethylformamide at 0–4°C). (ii) Acetylating the amino group using acetic anhydride in a basic medium (e.g., sodium bicarbonate). Monitor reaction progress via HPLC to ensure intermediates meet ≥97% purity thresholds, as demonstrated in peptide synthesis protocols . Optimize molar ratios (e.g., 1.2:1 trityl chloride to cysteine) to suppress byproducts like S-ditritylated species.

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:
  • NMR : Analyze 1H^1H and 13C^{13}C spectra to confirm trityl group presence (aromatic protons at δ 7.2–7.4 ppm) and acetyl group integration (singlet at δ 2.1 ppm).
  • Mass Spectrometry : Use ESI-MS to verify molecular ion peaks ([M+H]+^+ expected at m/z 363.47 for the free acid form) .
  • HPLC : Employ a C18 column with UV detection (254 nm) to assess purity (>98%) and identify residual solvents or unprotected cysteine .

Q. What are the critical storage conditions to maintain this compound stability?

  • Methodological Answer : Store the compound at –20°C in airtight, light-resistant containers under inert gas (argon or nitrogen) to prevent oxidation and moisture absorption. Stability studies on analogous cysteine derivatives (e.g., S-Allyl-L-cysteine) indicate degradation via hydrolysis of the acetyl group in humid environments, necessitating desiccants like silica gel . Conduct periodic stability assays using TLC to detect decomposition (e.g., free cysteine spots at R_f 0.2 in butanol/acetic acid/water systems) .

Advanced Research Questions

Q. How can contradictory data on this compound’s solubility in polar solvents be resolved?

  • Methodological Answer : Solubility discrepancies often arise from polymorphic forms or residual salts. For example:
  • Polymorphism : Characterize crystalline forms via X-ray diffraction (XRD) to identify hydrate vs. anhydrous phases, as seen in studies on S-Methyl-L-cysteine .
  • Counterion Effects : Replace chloride salts (e.g., from synthesis) with acetate via ion-exchange chromatography to enhance aqueous solubility. Document solvent systems (e.g., DMSO for stock solutions) and quantify solubility via gravimetric analysis .

Q. What strategies mitigate racemization during solid-phase peptide synthesis (SPPS) using this compound?

  • Methodological Answer : Racemization occurs under basic conditions during Fmoc deprotection. Mitigation approaches include:
  • Low-Temperature Deprotection : Use 20% piperidine in DMF at 4°C to minimize base-induced stereochemical inversion.
  • Additives : Incorporate 0.1 M HOBt (hydroxybenzotriazole) to stabilize the activated amino acid intermediate.
    Validate enantiomeric purity via chiral HPLC (e.g., Chirobiotic T column) with a mobile phase of methanol/ammonium acetate .

Q. How do computational models predict the reactivity of this compound in enzymatic systems?

  • Methodological Answer : Use density functional theory (DFT) to calculate thiolate nucleophilicity after deprotection. Key steps: (i) Model the energy barrier for trityl group removal (e.g., via TFA cleavage in SPPS). (ii) Simulate interactions with enzymes like glutathione transferases by docking studies (AutoDock Vina). Cross-validate predictions with kinetic assays (e.g., UV-Vis monitoring of thiol release at 412 nm using Ellman’s reagent) .

Q. What experimental designs address conflicting reports on this compound’s role in redox signaling pathways?

  • Methodological Answer : Contradictions may stem from cell-type specificity or off-target effects. Design studies with:
  • Conditional Knockout Models : Use CRISPR/Cas9 to delete endogenous thiol pools (e.g., glutathione) in cell lines, isolating the compound’s effects.
  • Isotopic Labeling : Incorporate 34S^{34}S-labeled this compound to track metabolic fate via LC-MS/MS .
  • Dose-Response Curves : Establish EC50_{50} values under varying oxygen tensions (5% vs. 21% O2_2) to assess context-dependent activity .

Data Analysis and Reporting Guidelines

Q. How should researchers document synthetic yields and purity for reproducibility?

  • Methodological Answer : Follow IUPAC guidelines for reporting:
  • Yield : Calculate as (mass of product / theoretical mass) × 100, noting losses during crystallization.
  • Purity : Include HPLC chromatograms (retention time, peak area) and elemental analysis (C, H, N, S within ±0.4% of theoretical) .
  • Metadata : Specify batch numbers, solvent lots, and equipment calibration dates in supplementary materials .

Q. What statistical approaches are suitable for analyzing dose-dependent biological effects of this compound?

  • Methodological Answer : For non-linear responses (e.g., hormesis), use:
  • Four-Parameter Logistic Model : Fit dose-response data using software like GraphPad Prism.
  • ANOVA with Tukey’s Post Hoc Test : Compare means across ≥3 biological replicates.
    Report confidence intervals (95%) and effect sizes (Cohen’s d) to contextualize significance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.